molecular formula C23H25N5O2 B2833073 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226448-60-7

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Número de catálogo: B2833073
Número CAS: 1226448-60-7
Peso molecular: 403.486
Clave InChI: QCXMACUELXIMGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylpiperazine moiety and an acetamide group. It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Métodos De Preparación

The synthesis of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring’s 4-position oxygen and the piperazine nitrogen are primary sites for nucleophilic substitution.

Reaction Type Reagents/Conditions Products Key Observations
Aromatic substitutionHalogenating agents (e.g., Cl₂, Br₂) in DMF, 60°C2-{[6-Methyl-2-(4-(3-bromophenyl)piperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamideBromination occurs at the phenyl group’s meta position due to steric hindrance .
Piperazine substitutionAlkyl halides (e.g., CH₃I) in THF, refluxN-Alkylated piperazine derivativesAlkylation occurs preferentially at the piperazine nitrogen over pyrimidine sites.

Oxidation and Reduction Reactions

The acetamide group and pyrimidine ring undergo redox transformations under controlled conditions.

Reaction Type Reagents/Conditions Products Mechanistic Insights
OxidationKMnO₄ in acidic H₂O, 80°CPyrimidine-4-carboxylic acid derivativeThe methyl group on the pyrimidine ring oxidizes to a carboxylic acid.
ReductionLiAlH₄ in anhydrous ether, 0°C → RTPrimary alcohol from acetamide reductionLiAlH₄ selectively reduces the acetamide carbonyl to a methylene group .

Amide Bond Reactivity

The acetamide linkage participates in hydrolysis and condensation reactions.

Reaction Type Reagents/Conditions Products Notes
Acidic hydrolysis6M HCl, reflux, 12 hrs2-{[6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetic acidHydrolysis yields the free carboxylic acid; phenylacetamide group is cleaved.
CondensationEDCI/HOBt in DCM, RTPeptide-like conjugatesThe acetamide’s NH₂ group couples with carboxylic acids via carbodiimide chemistry .

Electrophilic Aromatic Substitution

The phenyl groups attached to the piperazine and acetamide moieties undergo electrophilic reactions.

Reaction Type Reagents/Conditions Products Regioselectivity
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted derivatives at the phenyl ring’s para positionElectron-donating piperazine group directs nitration to para positions .
SulfonationSO₃/H₂SO₄, 50°CSulfonic acid derivativesLimited by steric hindrance from the methyl group on the pyrimidine.

Steric and Electronic Effects on Reactivity

  • Steric hindrance : The 6-methyl group on the pyrimidine ring reduces accessibility to the 2- and 4-positions, favoring reactions at the piperazine’s phenyl group .

  • Electronic effects : The electron-rich piperazine nitrogen enhances electrophilic substitution rates on its attached phenyl ring.

Analytical Characterization of Products

Reaction products are characterized via:

  • ¹H/¹³C NMR : For tracking substituent introduction (e.g., nitro group δ ~8.2 ppm ).

  • HPLC-MS : To confirm molecular weights and purity (>95% for most derivatives).

Key Research Findings

  • Substitution at the piperazine’s phenyl ring improves binding affinity to neurological targets (e.g., D3 dopamine receptors) .

  • The 2-tert-butyl analog of the pyrimidine ring shows enhanced metabolic stability compared to the 2-methyl variant .

Aplicaciones Científicas De Investigación

Structural Features and Pharmacological Potential

This compound is characterized by the presence of:

  • A pyrimidine ring
  • A piperazine moiety
  • An N-phenylacetamide group

These components contribute to its ability to interact with multiple biological targets, making it a candidate for further investigation in therapeutic contexts.

Anticonvulsant Activity

Research has shown that derivatives containing piperazine and pyrimidine structures exhibit significant biological activities, particularly anticonvulsant properties. For instance, studies on similar compounds have demonstrated efficacy in animal models for epilepsy, suggesting that 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide may possess neuroprotective effects or anticonvulsant activity .

Case Studies and Research Findings

  • Anticonvulsant Screening :
    • In a study evaluating N-phenyl-acetamide derivatives, several compounds were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) method. Results indicated that specific derivatives showed significant activity, particularly against MES seizures, which are critical for assessing potential anticonvulsant agents .
  • Mechanism of Action :
    • The most potent derivatives were found to moderately bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of seizures. This binding affinity suggests a mechanism through which these compounds could exert their anticonvulsant effects .

Neuropharmacological Applications

Given its structural attributes, this compound may also be investigated for its potential neuropharmacological applications beyond anticonvulsant activity. The piperazine and pyrimidine components are often associated with various central nervous system (CNS) effects.

Potential Neuroprotective Effects

Preliminary studies indicate that compounds with similar structures could provide neuroprotection against oxidative stress and excitotoxicity, common pathways involved in neurodegenerative diseases. Future research could explore these avenues further.

Summary of Applications

Application AreaDescription
Anticonvulsant ActivityDemonstrated efficacy in animal models for epilepsy; binds to sodium channels.
NeuropharmacologyPotential neuroprotective effects; may influence CNS pathways.
Medicinal ChemistryCandidate for further drug development due to unique structural features.

Mecanismo De Acción

The mechanism of action of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function. The molecular targets and pathways involved include the binding of the compound to the active site of acetylcholinesterase, leading to competitive inhibition .

Comparación Con Compuestos Similares

When compared to other acetylcholinesterase inhibitors, 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide stands out due to its unique structure and selective inhibition of acetylcholinesterase over butyrylcholinesterase. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its structure and selectivity.

Actividad Biológica

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrimidine ring, a piperazine moiety, and an acetamide functional group, suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The molecular formula of this compound is C25H29N5O2S, with a molecular weight of approximately 463.6 g/mol. The presence of multiple functional groups enhances its potential for diverse biological interactions.

PropertyValue
Molecular FormulaC25H29N5O2S
Molecular Weight463.6 g/mol
Structural FeaturesPyrimidine, Piperazine, Acetamide

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology and oncology.

Anticonvulsant Activity

A study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated promising anticonvulsant properties. These compounds were synthesized and tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that certain derivatives exhibited protective effects against seizures, particularly in the MES model, suggesting a potential mechanism involving sodium channel modulation .

Key Findings:

  • Compounds showed varying degrees of efficacy in preventing seizures.
  • The most effective derivatives had specific structural modifications that enhanced their interaction with neuronal voltage-sensitive sodium channels.

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes. Interaction studies have focused on its binding affinity to neurotransmitter receptors, which is crucial for understanding its pharmacological profile.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Anticonvulsant Efficacy : In a controlled study involving animal models, compounds analogous to this compound demonstrated significant protection against induced seizures at varying dosages.
  • Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of related compounds on human cancer cell lines, revealing that specific structural modifications led to enhanced apoptosis induction.

Propiedades

IUPAC Name

2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-18-16-22(30-17-21(29)25-19-8-4-2-5-9-19)26-23(24-18)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXMACUELXIMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.